(2,6-Dimethoxypyridin-4-yl)methanamine
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Overview
Description
(2,6-Dimethoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 2 and 6 positions and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxypyridin-4-yl)methanamine typically involves multiple steps. One common method includes the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is passed through to carry out the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide to carry out the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is passed through to carry out the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product from the cyclization reaction to carry out the methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for larger scales. These methods focus on improving yield, reducing waste, and ensuring safety. For example, using non-toxic reagents and optimizing reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
(2,6-Dimethoxypyridin-4-yl)methanamine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxypyridin-4-yl)methanamine involves its interaction with various molecular targets and pathways . For example, it can inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,6-Dimethoxypyridin-4-yl)methanamine is unique due to the specific positioning of its methoxy and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2,6-dimethoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
RSBBLXCLTNDPLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CN |
Origin of Product |
United States |
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